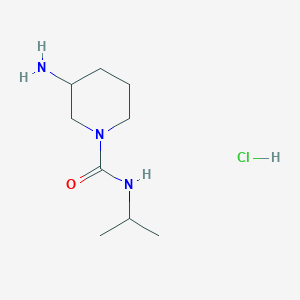
3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ionic Liquid Mediated Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives
This study involved the synthesis of novel derivatives of tetrahydropyrimidine and their spectral characterization. The derivatives were synthesized using an eco-friendly and efficient catalyst, Triethyl ammonium sulphate. This method boasted advantages like excellent yields, shorter reaction times, and mild conditions. The derivatives synthesized are associated with diverse biological activities, making them significant in medicinal research. They are used as agents in antifungal, antibacterial, and anticancer applications, highlighting their importance in medicinal chemistry (Nikalje et al., 2017).
Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, and Toxicity Study
This research presents a green synthesis approach for tetrahydropyrimidine derivatives and evaluates their biological activities. The derivatives demonstrated significant antimicrobial properties and were found non-cytotoxic against human cancer cell lines, suggesting potential for pharmaceutical development. The study further includes enzyme assay, docking studies, and ADMET analysis to understand the mode of action of these compounds, providing a comprehensive insight into their potential therapeutic applications (Tiwari et al., 2018).
Chemical Reactions and Properties
Flash Vacuum Pyrolysis of 2-Alkoxyiminated Alkyl α-Pyrone and 1,3-Diazine Derivatives
The study explores the flash vacuum pyrolysis of derivatives of tetrahydropyrimidine, revealing insights into the chemical reactivity and product formation under specific conditions. It provides a fundamental understanding of the thermal behavior and potential applications of these compounds in various chemical processes (Yranzo et al., 1998).
A Microwave-Mediated Catalyst- and Solvent-Free Regioselective Biginelli Reaction in the Synthesis of Highly Functionalized Novel Tetrahydropyrimidines
This research introduces a microwave-mediated, catalyst- and solvent-free method for synthesizing highly functionalized tetrahydropyrimidine derivatives. The study presents an innovative approach that enhances the efficiency and sustainability of chemical synthesis processes (Harikrishnan et al., 2013).
Propriétés
IUPAC Name |
3-ethyl-6-(oxan-4-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-13-10(14)7-9(12-11(13)15)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRPZMWZBOLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



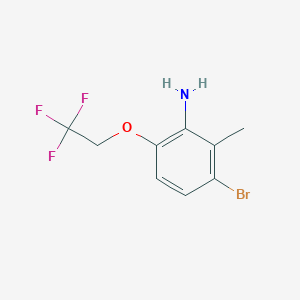

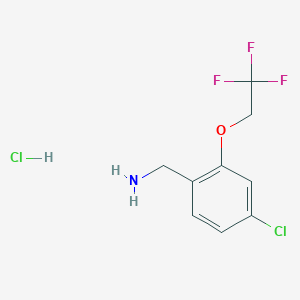
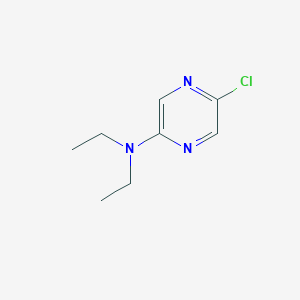
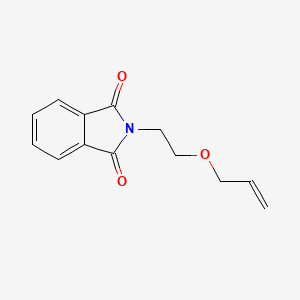
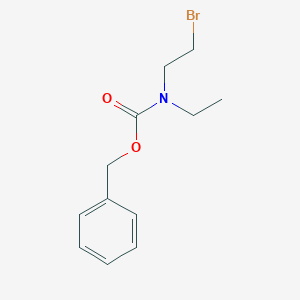
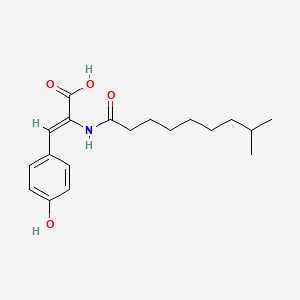

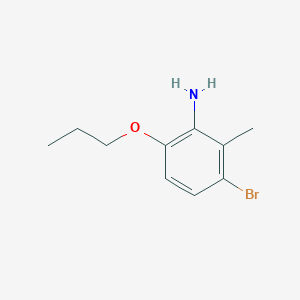
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)

